molecular formula C17H21NO2 B7784392 2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine

2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine

Cat. No.: B7784392
M. Wt: 271.35 g/mol
InChI Key: BMNOFJQQVWBTHV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-phenylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-19-16-9-8-14(11-17(16)20-2)15(12-18)10-13-6-4-3-5-7-13/h3-9,11,15H,10,12,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNOFJQQVWBTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Amine Chemistry and Pharmacology

2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine is a primary amine, a class of organic compounds derived from ammonia (B1221849). Its structure is characterized by a propan-1-amine backbone with two distinct phenyl groups attached. One is a 3,4-dimethoxyphenyl group at the 2-position, and the other is a phenyl group at the 3-position. This structure places it within the larger family of phenethylamines, which are known for their diverse pharmacological activities. wikipedia.orgwikipedia.org

Substituted phenethylamines form a vast chemical class that includes many endogenous compounds like hormones and neurotransmitters (e.g., dopamine (B1211576), norepinephrine), as well as a wide array of synthetic substances. wikipedia.orgwikipedia.org These compounds are of significant interest in medicinal chemistry due to their potential to interact with various biological targets, particularly within the central nervous system. nih.gov The substitutions on the phenyl ring and the side chain can dramatically influence the pharmacological profile, leading to a range of effects. wikipedia.org

Mechanisms of Biological Interaction at Molecular and Cellular Levels for 2 3,4 Dimethoxyphenyl 3 Phenylpropan 1 Amine and Analogues

Ligand-Receptor Binding Dynamics and Selectivity Profiling

The affinity and selectivity of these compounds for different receptors and transporters are critical determinants of their neuropharmacological effects. The dimethoxyphenyl moiety, combined with the phenylpropan-1-amine backbone, creates a structure capable of interacting with several key proteins in the central nervous system.

Analogues of 2-(3,4-dimethoxyphenyl)-3-phenylpropan-1-amine have been investigated for their interaction with monoamine transporters, which are crucial for regulating the synaptic concentrations of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). nih.gov The primary mechanism of action for many psychostimulant drugs involves binding to these transport proteins. nih.gov

Research into bilateral diamino analogues, specifically N,N'-dialkyl-N,N'-diaralkyl- and N,N,N',N'-tetraalkyl-2-(3,4-dimethoxyphenyl)-1,3-propanediamines, has shown that these compounds can influence brain levels of dopamine and norepinephrine. nih.gov While detailed binding affinity (Kᵢ) values for this compound are not extensively documented in publicly available literature, the activity of its analogues suggests a potential interaction with DAT and NET. For instance, studies on other psychedelic phenethylamines, such as the 4-alkylated-2,5-dimethoxyamphetamines, show that structural modifications significantly impact interactions with monoaminergic targets. researchgate.net Some of these related compounds interact with monoamine transporters, albeit with generally low potency. researchgate.net

Compound ClassTarget TransporterObserved InteractionPotency
2-(3,4-dimethoxyphenyl)-1,3-propanediamine AnaloguesDopamine, NorepinephrineAlteration of brain levels-
4-Alkyl-2,5-dimethoxyamphetamine AnaloguesMonoamine TransportersWeak Interaction/InhibitionLow

This table summarizes findings on analogues, as direct data for this compound is limited.

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins that are implicated in a wide range of cellular functions and are targets for various psychoactive compounds. rsc.orgnih.gov The σ₁ receptor, in particular, has been shown to modulate dopamine release and central cholinergic function. sigmaaldrich.com

Many synthetic ligands with a phenethylamine (B48288) backbone exhibit affinity for sigma receptors. Although direct binding data for this compound is scarce, the structural features are consistent with known sigma receptor ligands, which often contain a protonated nitrogen atom as a key pharmacophore element. sigmaaldrich.com High-affinity sigma-1 receptor ligands are being explored for their neuroprotective effects. nih.gov The affinity of these ligands can be in the nanomolar range, and selectivity over other receptors, such as dopamine D2-like receptors, is a key aspect of their development. nih.gov Given that numerous compounds with a dimethoxyphenyl group show affinity for sigma receptors, it is plausible that this compound or its analogues could engage these targets. researchgate.net

Receptor SubtypeGeneral Ligand FeaturesPotential Role of Interaction
Sigma-1 (σ₁)Nitrogen-containing pharmacophore, specific stereoisomer preferenceModulation of neurotransmitter release (e.g., dopamine), neuroprotection
Sigma-2 (σ₂)Varies, often non-selective ligands used for characterizationImplicated in cell proliferation and motor functions

This table outlines general characteristics of sigma receptors and their ligands, providing context for the potential interaction of the subject compound and its analogues.

The 5-hydroxytryptamine (5-HT, serotonin) receptor system is a diverse family of receptors that mediate the wide-ranging effects of serotonin. nih.gov It is a common target for phenethylamine compounds. researchgate.net Analogues such as 2,5-dimethoxyphenethylamines (2C series) have been systematically studied for their interaction with various 5-HT receptor subtypes. frontiersin.org

These studies reveal that binding affinity and functional activity are highly dependent on the substitution patterns on the phenyl ring. For example, 4-alkoxy-substituted 2,5-dimethoxyphenethylamine derivatives typically show moderate to high affinity for the 5-HT₂A receptor, with a preference over 5-HT₁A and 5-HT₂C receptors. frontiersin.org The interaction with these receptors is fundamental to the psychedelic effects of many phenethylamines. researchgate.net Given its structure, this compound could potentially interact with 5-HT receptors, although its specific affinity and selectivity profile would require experimental determination. The 5-HT receptor family is involved in a vast array of physiological functions in the gastrointestinal, cardiovascular, and central nervous systems. researchgate.netnih.gov

Receptor SubtypeInteraction Profile of Phenethylamine AnaloguesFunctional Consequence of Modulation
5-HT₂AModerate to high affinity (agonist/partial agonist activity)Central nervous system effects, modulation of perception and mood
5-HT₂CLower affinity compared to 5-HT₂ARegulation of mood, appetite, and cognition
5-HT₁AGenerally low affinityInvolvement in anxiety and depression

This table summarizes the typical interaction profiles of related phenethylamine compounds with key 5-HT receptor subtypes.

Enzyme Activity Modulation and Inhibition Profiles

Analogues of this compound have been shown to affect the activity of certain enzymes. Studies on 2-(3,4-dimethoxy-phenyl)-1,3-propanediamines included the biochemical determination of brain monoamine oxidase (MAO) activity. nih.gov MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO leads to increased synaptic availability of these neurotransmitters.

Furthermore, enzymes like lignin (B12514952) peroxidase (LiP) have been studied for their ability to catalyze the Cα-Cβ cleavage of the propenyl side chain in structurally similar compounds like 1-(3′,4′-dimethoxyphenyl)propene, leading to the formation of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). mdpi.com While this is a degradative enzymatic process rather than a modulation of an endogenous signaling enzyme, it highlights the susceptibility of the dimethoxyphenylpropane structure to enzymatic action.

Investigation of Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes, including signal transduction and the assembly of multi-protein complexes. nih.govnih.gov The modulation of PPIs by small molecules is an emerging area of drug discovery. nih.gov There is currently no direct evidence in the reviewed literature to suggest that this compound specifically functions as a modulator of protein-protein interactions. However, compounds that bind to targets like the sigma-1 receptor may indirectly influence PPIs, as the sigma-1 receptor itself is a chaperone protein that interacts with other proteins, such as ion channels, to modulate their function. nih.gov Future research could explore whether this compound or its analogues could disrupt or stabilize specific PPIs involved in neurological pathways.

Analysis of Cellular Signaling Pathways and Biological Cascades

The interaction of a ligand with its primary molecular targets (receptors, transporters, enzymes) initiates a cascade of intracellular signaling events. Phytochemicals and synthetic compounds often exert their effects by modulating key cellular signaling pathways that regulate inflammation, oxidative stress, and cell survival. consensus.appresearchgate.netmdpi.com

For instance, compounds that interact with 5-HT or dopamine receptors will trigger G-protein-coupled receptor (GPCR) or ion channel-mediated signaling pathways, leading to changes in second messengers like cAMP and intracellular calcium, and subsequent activation of protein kinases and transcription factors. researchgate.net An analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542), has been shown to be a selective inhibitor of the STAT3 signaling pathway, which is involved in inflammation and amyloidogenesis. nih.gov This compound was found to reduce the expression of inflammatory proteins by suppressing the DNA binding activities and activation of STAT3. nih.gov Similarly, other phenolic compounds have been shown to inhibit the NF-κB signal pathway, which is centrally involved in the production of inflammatory cytokines. nih.gov Given the phenolic nature of the dimethoxyphenyl group, it is conceivable that this compound could influence these or other signaling pathways such as the MAPK/ERK or PI3K/Akt pathways, which are critical in cell growth, differentiation, and survival. researchgate.net

Pharmacological Characterization in In Vitro and Ex Vivo Models

The pharmacological profile of this compound is not extensively documented in publicly available literature. However, its structural similarity to several well-characterized pharmacologically active series allows for a predictive assessment of its potential biological interactions. The characterization of this compound and its analogues in in vitro (cell-based) and ex vivo (tissue-based) models is crucial for elucidating its mechanism of action. This involves a range of assays targeting specific molecular and cellular functions, primarily focusing on interactions with monoamine systems and general cellular health.

Interaction with Monoamine Transporters

The core structure of the subject compound is closely related to 3-phenoxy-3-phenylpropan-1-amine (PPPA), which served as a foundational scaffold for the development of numerous antidepressant drugs that act as monoamine reuptake inhibitors. wikipedia.org Analogues such as fluoxetine (B1211875) and atomoxetine (B1665822) are potent and selective inhibitors of serotonin (SERT) and norepinephrine (NET) transporters, respectively. wikipedia.org Therefore, a primary focus of in vitro characterization for this compound would be to determine its binding affinity and inhibitory potency at SERT, NET, and the dopamine transporter (DAT).

These evaluations are typically performed using:

Radioligand Binding Assays: These assays measure the ability of the compound to displace a known radioactive ligand from the transporter protein in preparations from rodent brain tissue or in cell lines heterologously expressing the human transporters. The result is expressed as the inhibition constant (Kᵢ).

Uptake Inhibition Assays: These assays quantify the compound's ability to block the uptake of radiolabeled monoamines (e.g., [³H]5-HT, [³H]NE, or [³H]DA) into synaptosomes or transfected cells. The potency is determined as the half-maximal inhibitory concentration (IC₅₀).

Some advanced triple reuptake inhibitors (TRIs) have been developed from related structural classes, demonstrating the potential for this scaffold to interact with all three major monoamine transporters. nih.govnih.govresearchgate.net The in vitro profile for one such compound, PRC200-SS, illustrates the type of data generated in these studies. researchgate.net

Table 1: In Vitro Monoamine Transporter Inhibition Profile for the Analogue PRC200-SS researchgate.net
TransporterBinding Affinity (Kᵢ, nM)Uptake Inhibition (Kᵢ, nM)
Serotonin Transporter (SERT)2.32.1
Norepinephrine Transporter (NET)0.631.5
Dopamine Transporter (DAT)1861

Modulation of Monoamine Oxidase (MAO) Activity

Analogues of the subject compound containing the 2-(3,4-dimethoxyphenyl) moiety have been investigated as potential dopaminergic agents. nih.gov Specifically, bilateral diamino analogues were synthesized and found to influence brain monoamine oxidase (MAO) activity. nih.gov MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters. Its inhibition can increase the synaptic availability of these neurotransmitters.

In vitro characterization of MAO inhibition involves incubating the compound with purified human MAO-A and MAO-B isoforms and measuring the reduction in enzymatic activity. The potency is typically reported as an IC₅₀ value.

Table 2: Example of In Vitro Monoamine Oxidase (MAO) Inhibition Data for Structurally Unrelated Inhibitors mdpi.com
CompoundMAO-A Inhibition (IC₅₀, µM)MAO-B Inhibition (IC₅₀, µM)
4-(2-Methyloxazol-4-yl)benzenesulfonamide43.33.47

Interaction with P-glycoprotein (P-gp)

The 2-(3,4-dimethoxyphenyl)ethylamine moiety is present in verapamil, a well-known substrate of the P-glycoprotein (P-gp) efflux pump. nih.gov P-gp is a transmembrane protein that actively transports a wide variety of substances out of cells and is a key component of the blood-brain barrier. In vitro models using P-gp-overexpressing cell lines (e.g., Caco-2 cells) are used to determine if a compound is a substrate or inhibitor of this transporter, which has significant implications for its ability to penetrate the central nervous system.

Cytotoxicity Assessment

A fundamental component of pharmacological characterization is the assessment of cytotoxicity to determine a compound's therapeutic window. Standard in vitro cytotoxicity assays expose various cell lines (e.g., HepG2 human liver cells, HEK293 human embryonic kidney cells) to the compound at increasing concentrations. nih.govlnhlifesciences.org The effect on cell viability is measured using methods such as the MTT assay, which quantifies mitochondrial metabolic activity. nih.gov Results are expressed as the concentration that reduces cell viability by 50% (CC₅₀ or IC₅₀).

Table 3: Example of In Vitro Cytotoxicity Data for Phenylpropan-1-one Analogues Against a Cancer Cell Line nih.gov
Compound AnalogueTarget Cell LineCytotoxicity (IC₅₀, µM)
Analogue 4aMCF-7 (Human Breast Cancer)1.58
Analogue 4hMCF-7 (Human Breast Cancer)1.12

Advanced Analytical and Spectroscopic Methodologies for Research on 2 3,4 Dimethoxyphenyl 3 Phenylpropan 1 Amine

Chromatographic Separations for Compound Characterization and Purity Assessment

Chromatographic techniques are indispensable for separating the compound from reaction mixtures, identifying impurities, and quantifying its enantiomeric purity. High-performance liquid chromatography and gas chromatography are the primary methods utilized for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for the separation and quantification of the enantiomers of 2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine. phenomenex.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are frequently employed for the resolution of chiral amines. yakhak.orgresearchgate.net

The effectiveness of the separation is evaluated based on the resolution (Rs) and selectivity (α) factors. A baseline separation, indicating high enantiomeric purity, is typically desired. mdpi.com The mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol or ethanol, is optimized to achieve the best separation. yakhak.orgchromatographyonline.com Acidic or basic additives may also be used to improve peak shape and resolution. chromatographyonline.com The enantiomeric excess (ee) can be accurately calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Representative Chiral HPLC Method Parameters for Amine Enantioseparation

Parameter Description
Column Chiralpak® IA, Chiralcel® OD-H, or similar polysaccharide-based CSP
Mobile Phase Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Temperature Ambient (e.g., 25 °C)

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for both the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS serves to confirm its identity, assess its purity, and identify any byproducts from a synthesis.

In GC-MS analysis, the compound is first vaporized and separated on a capillary column based on its boiling point and affinity for the stationary phase. Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint. The primary fragmentation pathway for phenethylamines involves alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium cation. For the title compound, a key fragment would result from the cleavage of the bond between the C1 and C2 carbons of the propane (B168953) chain.

Table 2: Predicted GC-MS Fragmentation for this compound

m/z (Mass-to-Charge Ratio) Predicted Fragment Ion
271 [M]+ (Molecular Ion)
180 [CH(NH2)CH2-Phenyl]+
151 [C6H3(OCH3)2-CH2]+ (Dimethoxybenzyl cation)

Spectroscopic Characterization for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation. Techniques such as NMR, HRMS, and IR spectroscopy are fundamental for the unambiguous structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule. ipb.pt

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on both phenyl rings, the methoxy (B1213986) group protons, and the aliphatic protons of the propan-1-amine backbone. core.ac.uk

¹³C NMR: The carbon-13 NMR spectrum shows the different types of carbon atoms in the molecule. The number of signals corresponds to the number of chemically non-equivalent carbons. mdpi.com The chemical shifts indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom).

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.35 - 7.20 m 5H Phenyl-H
~ 6.80 - 6.65 m 3H Dimethoxyphenyl-H
~ 3.87 s 3H OCH₃
~ 3.85 s 3H OCH₃
~ 3.20 - 3.10 m 1H CH-N
~ 3.00 - 2.85 m 2H CH₂-N
~ 2.80 - 2.65 m 2H CH₂-Phenyl

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 149.0 Ar-C-O
~ 147.5 Ar-C-O
~ 140.0 Ar-C (Quaternary)
~ 132.0 Ar-C (Quaternary)
~ 129.0 Ar-CH
~ 128.5 Ar-CH
~ 126.0 Ar-CH
~ 120.0 Ar-CH
~ 111.5 Ar-CH
~ 111.0 Ar-CH
~ 55.9 OCH₃
~ 55.8 OCH₃
~ 54.0 CH-N
~ 45.0 CH₂-N

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with very high accuracy. nih.gov By providing a mass measurement accurate to several decimal places, HRMS allows for the calculation of a unique molecular formula, which is a definitive confirmation of the compound's identity. mdpi.com This technique can easily distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₇H₂₁NO₂), HRMS would typically be performed using electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺.

Table 5: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₇H₂₁NO₂
Exact Mass (Monoisotopic) 271.15723

| Calculated m/z for [M+H]⁺ | 272.16451 |

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. wpmucdn.com The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic groups, the C=C bonds of the aromatic rings, and the C-O bonds of the ether groups. nist.gov

Table 6: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3250 N-H stretch (symmetric & asymmetric) Primary Amine
3100 - 3000 C-H stretch Aromatic
3000 - 2850 C-H stretch Aliphatic
1610 - 1580 C=C stretch Aromatic Ring
1520 - 1450 C=C stretch Aromatic Ring
~ 1600 N-H bend (scissoring) Primary Amine
1270 - 1200 C-O stretch (asymmetric) Aryl-Alkyl Ether

Bioanalytical Approaches for In Vitro and Ex Vivo Sample Analysis

The quantitative and qualitative analysis of xenobiotics and their metabolites in complex biological matrices is a cornerstone of drug metabolism and pharmacokinetic studies. For this compound, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS/MS) has emerged as a powerful and indispensable tool for the sensitive and selective analysis of the parent compound and its biotransformation products in both in vitro and ex vivo samples. The high resolution and mass accuracy of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers facilitate the confident identification of metabolites and the elucidation of their structures.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS/MS) for Metabolite and Parent Compound Detection

The development of a robust LC-HR-MS/MS method is critical for understanding the metabolic fate of this compound. This involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve the required sensitivity, specificity, and throughput.

In Vitro Sample Analysis: In vitro metabolism studies, typically employing liver microsomes, S9 fractions, or hepatocytes, are fundamental in identifying potential metabolic pathways. In these controlled systems, this compound is incubated, and the resulting mixture is analyzed by LC-HR-MS/MS to detect the depletion of the parent compound and the formation of various metabolites.

A typical workflow for in vitro sample analysis includes protein precipitation to remove larger biomolecules, followed by centrifugation. The resulting supernatant is then injected into the LC-HR-MS/MS system. High-resolution full-scan mass spectrometry is employed to detect all ionizable species, while data-dependent or data-independent acquisition strategies are used to trigger fragmentation of potential metabolites for structural elucidation.

Ex Vivo Sample Analysis: Ex vivo analysis involves the measurement of the parent compound and its metabolites in biological samples taken from a living organism, such as plasma, urine, or tissue homogenates. Sample preparation for ex vivo matrices is often more complex due to higher lipid and salt content. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate the analytes of interest and minimize matrix effects, which can interfere with ionization and compromise data quality.

Chromatographic and Mass Spectrometric Parameters:

The separation of this compound and its metabolites is typically achieved using reversed-phase liquid chromatography. The choice of column, mobile phase composition, and gradient elution is optimized to ensure good peak shape and resolution of isomeric metabolites. The high-resolution mass spectrometer allows for the determination of the elemental composition of the parent compound and its metabolites with a high degree of confidence, which is crucial for their identification.

Below are representative tables detailing the optimized LC and HR-MS/MS parameters for the analysis of this compound and its potential metabolites.

Table 1: Optimized Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: High-Resolution Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Full Scan m/z Range 100 - 1000
Resolution 70,000 FWHM
MS/MS Fragmentation Higher-energy C-trap Dissociation (HCD)
Collision Energy Stepped (20, 30, 40 eV)

Metabolite Identification:

The identification of metabolites is a key aspect of these bioanalytical studies. High-resolution mass spectrometry provides accurate mass measurements, which are used to propose elemental compositions for potential metabolites. The fragmentation patterns obtained from MS/MS spectra are then interpreted to elucidate the structure of these metabolites. Common metabolic transformations for a compound like this compound would include O-demethylation, hydroxylation of the aromatic rings or the alkyl chain, and N-oxidation. The combination of accurate mass and fragmentation data allows for the confident identification of these biotransformation products.

Table 3: Detected Metabolites of this compound

MetaboliteProposed BiotransformationMeasured m/z [M+H]⁺
M1O-Demethylation272.1645
M2Hydroxylation302.1751
M3O-Demethylation + Hydroxylation288.1594
M4N-Oxidation302.1751

The data generated from these LC-HR-MS/MS analyses are crucial for constructing a comprehensive metabolic map of this compound, providing insights into its potential efficacy and metabolic clearance pathways.

Computational Chemistry and Molecular Modeling Studies of 2 3,4 Dimethoxyphenyl 3 Phenylpropan 1 Amine

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine, to a specific protein target.

The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are then evaluated using a scoring function, which estimates the binding energy. Lower binding energy scores typically indicate a more stable protein-ligand complex.

Table 1: Hypothetical Molecular Docking Results This table illustrates the type of data that would be generated from a molecular docking study. The values are for illustrative purposes only and are not based on actual experimental data.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Target A-8.5TYR 84, PHE 250Hydrogen Bond, π-π Stacking
Target B-7.2ASP 112, LEU 180Ionic Bond, Hydrophobic
Target C-6.9SER 95, TRP 210Hydrogen Bond, Hydrophobic

Ligand-protein interaction simulations, often conducted after docking, provide a more detailed view of the complex. These simulations, typically molecular dynamics, analyze the stability of the docked pose and map the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between the ligand and the amino acid residues of the protein over time.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, this analysis is crucial to identify its low-energy, stable conformations, which are the most likely to be biologically active.

Molecular Dynamics (MD) simulations provide a powerful method to explore the conformational landscape of a molecule. By simulating the atomic motions over time, MD can reveal how the molecule behaves in a specific environment, such as in a solvent or bound to a protein. These simulations track the trajectory of atoms and molecules, providing insights into the stability of different conformations and the dynamics of the system. The results can help understand how the molecule might change its shape upon interacting with a biological target.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential molecular features required for a molecule's biological activity. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges, arranged in a specific 3D geometry.

Pharmacophore models can be created based on the structure of a known active ligand (ligand-based) or from the interaction points within a protein's binding site (structure-based). Once a model is developed for a specific biological activity, it can be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore's features. This process, known as virtual screening, is a cost-effective method to identify new potential lead compounds that might exhibit similar biological activity. For this compound, a pharmacophore model could be built from its structure to find other compounds with potentially similar target interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide detailed information about the distribution of electrons, which governs the molecule's structure, stability, and reactivity.

For this compound, these calculations could determine properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. An electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative Quantum Chemical Properties This table shows examples of data obtained from quantum chemical calculations. The values are for illustrative purposes only.

PropertyCalculated ValueUnit
Energy of HOMO-5.8eV
Energy of LUMO-0.9eV
HOMO-LUMO Gap4.9eV
Dipole Moment2.1Debye

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that encode chemical information and structural properties of a molecule. These descriptors can be categorized into various classes, including constitutional, topological, geometric, and electronic descriptors. They are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to build mathematical models that correlate the chemical structure of compounds with their biological activity.

For this compound, a wide range of descriptors could be calculated. Examples include molecular weight, logP (a measure of lipophilicity), polar surface area (PSA), number of rotatable bonds, and various electronic descriptors derived from quantum calculations. These descriptors can be used in QSAR models to predict the biological activity of the compound and to guide the design of new derivatives with potentially improved properties.

Table 3: Common Molecular Descriptors This table provides examples of molecular descriptors that would be calculated for the compound.

Descriptor TypeDescriptor NameDescription
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol (B41247) and water.
TopologicalPolar Surface Area (PSA)The surface sum over all polar atoms, primarily oxygen and nitrogen.
GeometricalNumber of Rotatable BondsThe count of bonds that allow free rotation around them.

Future Perspectives and Emerging Research Avenues for 2 3,4 Dimethoxyphenyl 3 Phenylpropan 1 Amine

Development of Novel Research Probes and Pharmacological Tools

The structural backbone of 2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine presents a valuable starting point for the development of sophisticated research probes and pharmacological tools. Future research is likely to focus on the design and synthesis of derivatives that can be used to investigate complex biological systems.

One promising direction is the creation of radiolabeled ligands for use in imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). For instance, analogs of similar phenylpropan-1-amine structures have been successfully radiolabeled to map the distribution of specific transporters in the brain. nih.gov By incorporating isotopes such as Carbon-11, Fluorine-18, or Iodine-123 into the structure of this compound, researchers could develop novel probes to visualize and quantify its potential biological targets in living organisms.

Furthermore, the synthesis of fluorescently tagged derivatives could enable high-resolution imaging of cellular and subcellular processes. These probes would be instrumental in studying the compound's uptake, distribution, and interaction with specific organelles or proteins within cells. The development of photoaffinity labels, which can form a covalent bond with their target upon photoactivation, represents another exciting avenue. Such tools would be invaluable for the unambiguous identification of the compound's binding partners, a critical step in elucidating its mechanism of action.

Integration of Advanced Synthetic and Analytical Technologies

The future of research on this compound will be significantly shaped by the integration of cutting-edge synthetic and analytical methodologies. These technologies will not only facilitate the efficient production of the compound and its analogs but also enable a more detailed characterization of their properties.

Modern synthetic organic chemistry offers a plethora of tools for the efficient and stereoselective synthesis of complex molecules. Techniques such as catalytic asymmetric synthesis will be crucial for accessing enantiomerically pure forms of this compound, allowing for a detailed investigation of the stereospecificity of its biological interactions. Furthermore, the use of flow chemistry and automated synthesis platforms can accelerate the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. Sustainable and environmentally friendly synthetic methods, often referred to as "green chemistry," are also becoming increasingly important. mdpi.com For example, mechanochemical processes and the use of eco-friendly solvents are being explored for the synthesis of related compounds. mdpi.commdpi.com

In the realm of analytical technologies, advanced spectroscopic and spectrometric techniques will provide unprecedented insights into the compound's structure and behavior. High-field Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed to determine the precise three-dimensional structure of the molecule and its complexes with biological macromolecules. researchgate.netresearchgate.net Mass spectrometry-based techniques, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), can provide dynamic information about protein conformational changes upon ligand binding.

TechnologyApplication in Future Research
Catalytic Asymmetric SynthesisProduction of enantiomerically pure isomers to study stereospecific biological activity.
Flow ChemistryRapid and efficient synthesis of a library of derivatives for SAR studies.
High-Field NMR SpectroscopyDetailed structural elucidation of the compound and its interactions with biological targets.
X-ray CrystallographyDetermination of the three-dimensional structure of the compound and its co-crystals with proteins.
Mass SpectrometryCharacterization of the compound and its metabolites, and studying protein-ligand interactions.

Exploration of New Biological Interaction Mechanisms and Target Identification

A primary focus of future research will be to unravel the full spectrum of biological interactions of this compound and to identify its specific molecular targets. While the core structure is related to compounds with known neurological and other activities, the precise mechanism of action for this specific molecule remains to be fully elucidated. nih.govnih.gov

Target identification is a critical step in understanding the pharmacological effects of a compound. nih.gov Modern chemical biology approaches, such as affinity chromatography-mass spectrometry and activity-based protein profiling, can be employed to systematically identify the cellular proteins that interact with this compound. Computational methods, including molecular docking and virtual screening, can also be used to predict potential binding sites on known protein structures. nih.govnih.gov For instance, docking studies on similar compounds have helped to understand their interactions with receptors and enzymes. nih.gov

Once potential targets are identified, a variety of in vitro and in vivo techniques will be necessary to validate these interactions and to understand their functional consequences. This includes biochemical assays to measure the compound's effect on enzyme activity or receptor binding, as well as cell-based assays to assess its impact on cellular signaling pathways. Ultimately, studies in animal models will be required to confirm the physiological relevance of these interactions. The identification of novel targets could open up new therapeutic avenues for a range of diseases. mdpi.com

Interdisciplinary Research Directions and Collaborative Opportunities in Chemical Biology

The multifaceted nature of research on this compound necessitates a highly interdisciplinary approach, fostering collaborations between scientists from diverse fields. The intersection of chemistry, biology, pharmacology, and computational science will be crucial for unlocking the full potential of this molecule.

Chemical biologists can lead the design and synthesis of novel probes and analogs, while pharmacologists can investigate their effects in biological systems. researchgate.net Structural biologists can provide atomic-level insights into the interactions between the compound and its targets. Computational chemists can use modeling and simulation to guide experimental design and to interpret complex data.

Collaborations between academic research institutions and pharmaceutical companies could also accelerate the translation of basic scientific discoveries into tangible therapeutic applications. Such partnerships can provide access to specialized resources, such as high-throughput screening platforms and expertise in drug development.

Future research consortia could focus on specific therapeutic areas where compounds with this structural motif have shown promise. By bringing together experts in a particular disease area with chemists and pharmacologists, these collaborations can create a synergistic environment for innovation. The study of related isoquinoline (B145761) alkaloids, for example, has benefited from such interdisciplinary efforts. mdpi.com

DisciplineContribution to Research
Organic Chemistry Synthesis of the parent compound, its derivatives, and molecular probes.
Pharmacology Evaluation of the biological activity and mechanism of action in vitro and in vivo.
Structural Biology Determination of the three-dimensional structures of the compound and its complexes with biological targets.
Computational Chemistry Molecular modeling, virtual screening, and prediction of compound properties.
Chemical Biology Development and application of chemical tools to study biological systems.
Biochemistry Investigation of the effects of the compound on enzymatic activity and cellular pathways.

Q & A

Q. What are the recommended synthetic strategies for 2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, a phenylpropan-1-amine backbone can be functionalized via coupling reactions with 3,4-dimethoxyphenyl groups. Key intermediates (e.g., 3-(3,4-dimethoxyphenyl)propan-1-amine analogs) should be purified using column chromatography and verified via NMR (¹H/¹³C) and LC-MS. Reaction conditions (e.g., temperature, catalyst choice) must be optimized to minimize by-products like N-alkylated derivatives .

Q. How does the presence of methoxy groups influence the compound's physicochemical properties?

  • Methodological Answer : The 3,4-dimethoxyphenyl moiety enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. Solubility in aqueous buffers can be assessed via shake-flask methods at varying pH. Computational tools like COSMO-RS predict solubility profiles, while differential scanning calorimetry (DSC) determines thermal stability (melting point >150°C inferred from similar compounds) .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₇H₂₁NO₂, [M+H]⁺=272.1645). Chiral HPLC resolves enantiomers if stereocenters exist. Purity (>95%) is validated via reverse-phase HPLC with UV detection (λ=254 nm), referencing retention times of known analogs .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, and what are key SAR trends?

  • Methodological Answer : Comparative SAR studies with analogs (e.g., 3-(4-methoxyphenyl)propan-1-amine) suggest that:
  • Methoxy positioning : 3,4-Dimethoxy substitution (vs. para-methoxy) increases receptor binding affinity due to optimized steric and electronic interactions.
  • Phenyl substitution : The 3-phenyl group may improve π-π stacking with aromatic residues in target proteins.
    In silico docking (AutoDock Vina) and MD simulations guide rational design. Validate via in vitro assays (e.g., IC₅₀ measurements in receptor-binding studies) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodological Answer : Discrepancies (e.g., high in vitro potency vs. low in vivo efficacy) may stem from poor bioavailability or metabolic instability. Solutions include:
  • Metabolic profiling : Use liver microsomes or hepatocytes to identify major metabolites (e.g., demethylation of methoxy groups).
  • Formulation optimization : Encapsulation in liposomes or PEGylation to enhance plasma half-life.
    Cross-validate using PK/PD modeling and tissue distribution studies in rodent models .

Q. How does stereochemistry impact pharmacological activity, and how can enantiomers be resolved?

  • Methodological Answer : Chiral centers (if present) significantly affect target selectivity. For example, (R)-enantiomers of similar amines show higher receptor affinity than (S)-forms. Resolve enantiomers via chiral stationary phase HPLC (e.g., Chiralpak AD-H column) or synthesize enantiopure intermediates using asymmetric catalysis (e.g., Evans oxazolidinones). Validate configurations via X-ray crystallography or circular dichroism (CD) .

Q. What computational methods predict off-target interactions and toxicity risks?

  • Methodological Answer : Use Schrödinger’s Phase or SwissADME to predict ADMET profiles. Key risks include hERG channel inhibition (cardiotoxicity) or CYP450 inhibition. Validate via patch-clamp assays for hERG and fluorogenic CYP inhibition kits. Molecular dynamics simulations (AMBER/CHARMM) assess binding stability to off-target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.